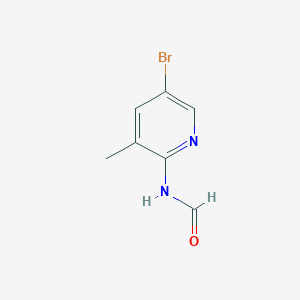

N-(5-bromo-3-methylpyridin-2-yl)formamide

CAS No.:

Cat. No.: VC17434022

Molecular Formula: C7H7BrN2O

Molecular Weight: 215.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H7BrN2O |

|---|---|

| Molecular Weight | 215.05 g/mol |

| IUPAC Name | N-(5-bromo-3-methylpyridin-2-yl)formamide |

| Standard InChI | InChI=1S/C7H7BrN2O/c1-5-2-6(8)3-9-7(5)10-4-11/h2-4H,1H3,(H,9,10,11) |

| Standard InChI Key | FFQZIHKVNJWQDX-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=CN=C1NC=O)Br |

Introduction

Synthesis and Manufacturing

Primary Synthetic Route

The synthesis of N-(5-Bromo-3-methylpyridin-2-yl)formamide is most efficiently achieved through formylation of 2-amino-3-methyl-5-bromopyridine, a precursor documented in pharmaceutical patents . The reaction leverages trimethyl orthoformate as a formylating agent under acidic catalysis:

Reaction Scheme:

Key Conditions:

-

Temperature: Reflux (80–100°C)

This method is scalable and avoids anhydrous or anaerobic conditions, making it industrially viable.

Alternative Pathways

Applications in Pharmaceutical Synthesis

Role in Venetoclax (ABT-199) Production

N-(5-Bromo-3-methylpyridin-2-yl)formamide serves as a critical intermediate in the synthesis of 5-bromo-7-azaindole, a precursor to the BCL-2 inhibitor Venetoclax . Venetoclax, approved for treating chronic lymphocytic leukemia, relies on the precise functionalization of the pyridine ring system, which is achieved through sequential formylation and cyclization steps:

-

Formylation: Introduction of the formamide group directs subsequent ring closure.

-

Cyclization: Base-mediated intramolecular condensation forms the 7-azaindole core .

Industrial Process Metrics:

-

Scale: Multi-kilogram batches (e.g., 100 mol input yields 83.7 mol product) .

-

Purity: Recrystallization from ethylene glycol dimethyl ether achieves >99% purity .

Physicochemical Properties

Thermal and Solubility Characteristics

While direct data for N-(5-Bromo-3-methylpyridin-2-yl)formamide is limited, inferences can be drawn from structurally related compounds:

| Property | Value (Inferred) | Source Compound | Reference |

|---|---|---|---|

| Melting Point | 70–75°C | 5-Bromo-N-methylpyridin-2-amine | |

| Boiling Point | ~245°C (decomposes) | Analogous pyridines | |

| Solubility | DMSO, Methanol | Similar polar solvents |

The compound’s solubility in polar aprotic solvents facilitates its use in coupling reactions, while its moderate melting point ensures stability during storage.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume